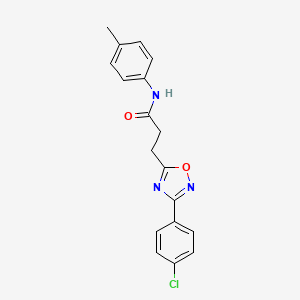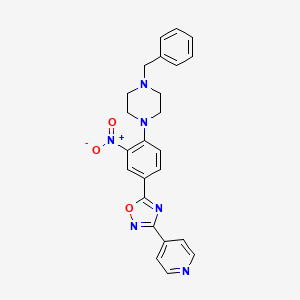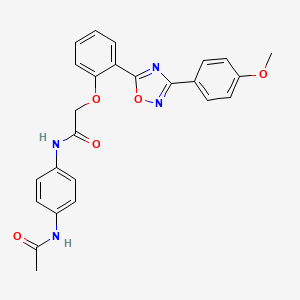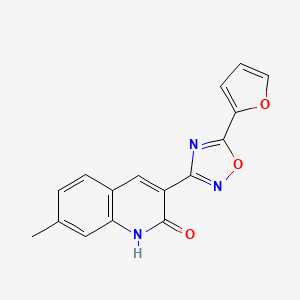![molecular formula C21H16ClN3O B7703604 N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide CAS No. 900757-66-6](/img/structure/B7703604.png)
N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide, also known as BIX-01294, is a small molecule inhibitor that targets G9a and GLP, two histone methyltransferases involved in epigenetic regulation. BIX-01294 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mecanismo De Acción
N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide exerts its inhibitory effect on G9a and GLP by binding to their SET domains, which are responsible for catalyzing the methylation of histone H3 lysine 9 (H3K9). This leads to a decrease in H3K9 methylation, which in turn affects the chromatin structure and gene expression patterns.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and context. It can induce apoptosis, senescence, and autophagy in cancer cells, while promoting neuronal differentiation and synaptogenesis in neural stem cells. This compound has also been reported to modulate the immune response and inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide has several advantages as a research tool, including its high potency, selectivity, and specificity for G9a and GLP. It can be easily synthesized and purified, and its effects can be easily measured using various assays, such as Western blotting, ChIP-seq, and RNA-seq. However, this compound also has some limitations, such as its potential off-target effects, toxicity, and instability in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of G9a and GLP, which could be used as potential therapeutics for cancer and other diseases. Another direction is the investigation of the epigenetic mechanisms underlying the effects of this compound, such as the identification of its target genes and downstream signaling pathways. Additionally, the use of this compound in combination with other epigenetic modifiers or chemotherapeutic agents could be explored to enhance its efficacy and reduce its toxicity.
Métodos De Síntesis
N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminobenzimidazole, followed by reduction, acylation, and methylation steps. The final product is obtained through purification and characterization processes.
Aplicaciones Científicas De Investigación
N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide has been widely used as a research tool to investigate the role of G9a and GLP in epigenetic regulation and various cellular processes. It has been shown to inhibit the proliferation of cancer cells, induce cell differentiation, and modulate the expression of genes involved in neurogenesis and synaptic plasticity. This compound has also been used to study the epigenetic mechanisms underlying viral infections, such as HIV and herpes simplex virus.
Propiedades
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-13-5-4-6-15(11-13)21(26)25-19-12-14(9-10-16(19)22)20-23-17-7-2-3-8-18(17)24-20/h2-12H,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMDRCPLOMKOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703533.png)







![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703611.png)

![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7703627.png)
